YVAD-CHO (trifluoroacetate salt)

Description

BenchChem offers high-quality YVAD-CHO (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about YVAD-CHO (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

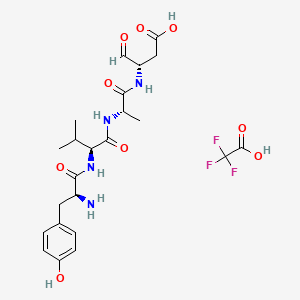

C23H31F3N4O9 |

|---|---|

Molecular Weight |

564.5 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C21H30N4O7.C2HF3O2/c1-11(2)18(25-20(31)16(22)8-13-4-6-15(27)7-5-13)21(32)23-12(3)19(30)24-14(10-26)9-17(28)29;3-2(4,5)1(6)7/h4-7,10-12,14,16,18,27H,8-9,22H2,1-3H3,(H,23,32)(H,24,30)(H,25,31)(H,28,29);(H,6,7)/t12-,14-,16-,18-;/m0./s1 |

InChI Key |

WCANZHRQONOARC-PNMKJZCWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ac-YVAD-CHO Inhibition of IL-1β and IL-18 Maturation

[1][2]

Part 1: Executive Summary & Mechanistic Foundation[1]

The Inflammasome-Caspase Axis The maturation of Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) is a tightly regulated two-step process central to the innate immune response.[1] Unlike most cytokines which are secreted via the ER-Golgi pathway, these "leaderless" cytokines accumulate as cytosolic precursors (pro-IL-1β, pro-IL-18).[1] Their release requires proteolytic cleavage by Caspase-1 , an enzyme activated within multi-protein complexes known as inflammasomes (e.g., NLRP3, NLRC4).[1]

The Tool: Ac-YVAD-CHO Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-Aldehyde) is a potent, reversible peptide inhibitor designed to mimic the specific cleavage site of Caspase-1 substrates.[1][2]

-

Mechanism: The tetrapeptide sequence (YVAD) guides the molecule into the Caspase-1 active site.[2] The C-terminal aldehyde group forms a reversible hemiacetal adduct with the catalytic cysteine residue (Cys285) of Caspase-1, effectively blocking substrate entry.[1]

-

Critical Distinction: Unlike chloromethylketone (CMK) or fluoromethylketone (FMK) inhibitors which covalently modify the enzyme (irreversible suicide inhibition), the aldehyde group in YVAD-CHO allows for equilibrium kinetics.[1] This means the inhibition can be reversed if the inhibitor is washed out or diluted.

Diagram 1: The Inhibition Pathway

Visualization of the inflammasome signaling cascade and the precise intervention point of Ac-YVAD-CHO.

Caption: Ac-YVAD-CHO blocks the catalytic activity of Caspase-1 downstream of inflammasome assembly, preventing cytokine maturation.[1]

Part 2: Technical Profile & Specificity

As a researcher, selecting the right inhibitor concentration is a balance between potency and specificity.[1] While Ac-YVAD-CHO is marketed as a Caspase-1 inhibitor, high concentrations can lead to off-target effects on the inflammatory caspases (Caspase-4 and -5).[1]

Comparative Inhibition Data (Human Enzymes)

| Parameter | Caspase-1 | Caspase-4 | Caspase-5 | Caspase-3 (Apoptotic) |

| Ki (Inhibition Constant) | 0.76 nM | ~163 nM | ~970 nM | > 10,000 nM |

| Selectivity Ratio | 1x (Reference) | ~200x lower | ~1200x lower | >10,000x lower |

| Recommended Assay Conc. | 10 - 50 µM | Avoid >100 µM | Avoid >100 µM | Safe range |

Expert Insight:

-

The "Window of Specificity": In cell-based assays, a working concentration of 10-20 µM is typically sufficient to inhibit Caspase-1 without significantly affecting Caspase-4/5.[1]

-

Permeability: Peptide aldehydes have moderate cell permeability. Unlike esterified forms (e.g., YVAD-CHO-AM), the free aldehyde relies on high external concentration gradients to drive intracellular accumulation.[1] This is why cell-based assays require µM concentrations, whereas cell-free enzymatic assays only require nM concentrations.[1]

Part 3: Experimental Framework (Standard Operating Procedure)

This protocol is optimized for THP-1 Monocytes/Macrophages , the gold standard for inflammasome research.[1]

Reagents

-

Ac-YVAD-CHO: Dissolve in high-grade DMSO to create a 10 mM or 20 mM stock.[1] Store at -20°C. Avoid repeated freeze-thaw cycles (aliquot immediately).

-

Vehicle Control: DMSO (Must match the final % v/v in the treated wells, typically <0.5%).[1]

-

Priming Agent: LPS (Lipopolysaccharide).[1]

-

Activator: Nigericin (NLRP3 agonist) or ATP.[1]

Workflow Diagram

Timeline for inhibitor addition relative to priming and activation signals.

Caption: Critical timing: YVAD-CHO must be present BEFORE the activation signal (Signal 2) triggers Caspase-1 assembly.

Step-by-Step Protocol

-

Cell Preparation:

-

Signal 1 (Priming):

-

Treat cells with LPS (e.g., 100 ng/mL) for 3–4 hours.[1] This upregulates IL1B and NLRP3 gene expression.

-

Note: Do not add the inhibitor yet. We want the pro-forms to be synthesized.

-

-

Inhibitor Pre-treatment (Critical Step):

-

Add Ac-YVAD-CHO directly to the media.

-

Dose: Titrate 1, 10, and 50 µM.

-

Time: Incubate for 30–60 minutes prior to adding the activator.

-

Why? The inhibitor needs time to permeate the membrane and reach equilibrium with Pro-Caspase-1 before the inflammasome assembles.

-

-

Signal 2 (Activation):

-

Harvest:

-

Supernatant: Collect for ELISA (IL-1β secretion) or Western Blot (precipitated protein).[1]

-

Lysate: Collect for Western Blot (Pro-IL-1β vs Mature IL-1β).

-

Part 4: Validation & Interpretation[1]

To prove the inhibitor worked via the intended mechanism, you must validate using two distinct readouts.

Western Blotting (The Mechanistic Proof)

ELISA alone is insufficient because some kits cross-react with Pro-IL-1β released by cell death (pyroptosis).[1] Western blot distinguishes the size difference.

-

Target: IL-1β

-

Expected Result:

ELISA (The Quantitative Proof)[1]

-

Use a "Mature-Specific" IL-1β ELISA kit.[1]

-

Self-Validating Control: Measure TNF-α in the same supernatants.

Part 5: Troubleshooting & Limitations (The "Gotchas")

1. The "Washout" Error (Reversibility)

-

Problem: Researcher treats cells with YVAD-CHO, washes cells with PBS, then adds Nigericin. No inhibition is observed.

-

Cause: Ac-YVAD-CHO is a reversible inhibitor.[1][2][3] Washing shifts the equilibrium, causing the inhibitor to dissociate from the active site.

-

Solution: The inhibitor must be present in the media continuously during the activation phase.

2. Specificity at High Doses

-

Problem: At 100 µM, cell death (pyroptosis) is blocked, but so is non-canonical inflammasome activity (Caspase-4/5).[1]

-

Solution: Titrate. If you need >50 µM to see an effect, consider using a Caspase-1 knockout line or siRNA to validate that the effect is indeed Caspase-1 driven.[1]

3. Stability

-

Problem: Aldehydes can oxidize or react with thiols in media components over long incubations (>12 hours).

-

Solution: This inhibitor is best suited for short-term activation protocols (Nigericin/ATP).[1] For long-term assays (e.g., crystal-induced inflammation over 24h), refresh the inhibitor or use a stable prodrug if available.[1]

Part 6: References

-

Thornberry, N. A., et al. (1992).[1] A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.[1][4] Nature, 356(6372), 768–774.[1][4] Link[1]

-

Garcia-Calvo, M., et al. (1998).[1] Inhibition of human caspases by peptide-based and macromolecular inhibitors.[1] Journal of Biological Chemistry, 273(49), 32608–32613.[1] Link

-

Schroder, K., & Tschopp, J. (2010).[1] The inflammasomes.[5] Cell, 140(6), 821–832.[1] Link[1]

-

Cayman Chemical. (n.d.).[1] Ac-YVAD-CHO Product Information & Kinetics Data. Link

Methodological & Application

Ac-YVAD-CHO solubility in DMSO and water

Introduction & Core Directive

Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde) is a potent, reversible, and specific inhibitor of Caspase-1 (Interleukin-1β Converting Enzyme, ICE).[1][2][3] It is widely used to study inflammasome activation, pyroptosis, and the maturation of IL-1β and IL-18.[1]

While the peptide sequence (YVAD) suggests hydrophilic character due to the aspartic acid residue, the presence of the N-terminal acetyl group and the C-terminal aldehyde modifies its physicochemical behavior.[1] Critical to its efficacy is the handling of the C-terminal aldehyde , which is prone to hydration (forming a gem-diol) and oxidation in aqueous environments.[1] Therefore, improper solubilization results in rapid loss of inhibitory potency.[1]

This guide provides a standardized protocol for the reconstitution, storage, and biological application of Ac-YVAD-CHO, prioritizing DMSO solvation to maintain chemical stability.[1]

Physicochemical Profile

| Parameter | Specification |

| Chemical Name | N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspartal |

| Sequence | Ac-Tyr-Val-Ala-Asp-CHO |

| Molecular Weight | 492.52 g/mol |

| Formula | C₂₃H₃₂N₄O₈ |

| Appearance | White to off-white lyophilized solid |

| Target | Caspase-1 (Ki = 0.76 nM), Caspase-4, Caspase-5 |

| Solubility (DMSO) | ≥ 30 mg/mL (approx. 60 mM) |

| Solubility (Water) | Soluble (up to 50 mg/mL), but NOT recommended for storage |

Solubility & Reconstitution Protocol

The Aqueous Stability Trap

Although Ac-YVAD-CHO is technically soluble in water (up to 50 mg/mL), water should never be used for stock solution preparation. [1]

-

Mechanism of Failure: In aqueous solution, the reactive aldehyde group (-CHO) exists in equilibrium with its hydrate (gem-diol).[1] While this is reversible, prolonged exposure promotes oxidation to the carboxylic acid (inactive) or racemization.[1]

-

Best Practice: Always reconstitute in anhydrous DMSO (Dimethyl Sulfoxide) to lock the compound in its active aldehyde form.[1]

Protocol: Preparation of 10 mM Stock Solution

Materials:

-

Ac-YVAD-CHO (Lyophilized powder)[1]

-

Anhydrous DMSO (Cell culture grade, ≥99.9%)[1]

-

Vortex mixer[1]

-

Desiccator[1]

Step-by-Step:

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the hygroscopic powder.

-

Calculation:

-

Solubilization: Add the calculated volume of DMSO to the vial. Vortex clearly for 30 seconds.[1] The solution should be clear and colorless.

-

Aliquot: Immediately dispense into small aliquots (e.g., 10–50 µL) in amber microtubes to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Visual Workflow: Reconstitution Logic

Figure 1: Optimal reconstitution workflow prioritizing DMSO to preserve the aldehyde pharmacophore.

Biological Application Notes

Cell-Based Assays (In Vitro)

Ac-YVAD-CHO is cell-permeable, but high concentrations of DMSO are toxic.[1] The final DMSO concentration in the culture well must be kept < 0.5% (v/v) , and ideally < 0.1%.[1][5]

Typical Working Concentrations:

-

Inhibition: 10 µM – 50 µM[1]

-

Pre-incubation: 1–2 hours before adding the inflammasome inducer (e.g., LPS + ATP, Nigericin).[1]

Dilution Protocol (Example for 50 µM Treatment):

-

Thaw a 10 mM DMSO stock aliquot.[1]

-

Intermediate Dilution: Dilute 1:10 in culture medium (serum-free preferred) to create a 1 mM working stock (10% DMSO).

-

Final Application: Add the 1 mM working stock to the cell culture well at a 1:20 dilution.

-

Result: 50 µM Ac-YVAD-CHO, 0.5% DMSO.[1]

-

-

Vehicle Control: Always run a parallel control with 0.5% DMSO alone to rule out solvent toxicity.[1]

In Vivo Administration

-

Dose Range: 1 – 10 mg/kg.

-

Route: Intraperitoneal (i.p.) or Intranasal (i.n.).[1]

-

Formulation: Prepare stock in DMSO, then dilute into sterile PBS or Saline immediately before injection.

Mechanism of Action Pathway

Ac-YVAD-CHO mimics the tetrapeptide sequence of the Caspase-1 cleavage site on pro-IL-1β.[1] By binding the catalytic cysteine of Caspase-1, it arrests the inflammatory cascade.[1]

Figure 2: Ac-YVAD-CHO intercepts the inflammatory signal by blocking Caspase-1 catalytic activity.[1]

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Precipitation upon dilution | Concentration too high or buffer shock.[1] | Vortex immediately upon adding to buffer.[1] Warm buffer to 37°C. Ensure final concentration is < 100 µM in aqueous media. |

| Loss of activity | Stock stored in water or repeated freeze-thaw.[1] | Discard old stock.[1] Reconstitute fresh powder in anhydrous DMSO. Aliquot for single use. |

| Cytotoxicity | DMSO concentration > 1%.[1][5][6] | Titrate DMSO down.[1] Use a "Vehicle Control" to normalize data.[1][5] |

| No inhibition observed | Stimulus too strong or wrong timing. | Pre-incubate Ac-YVAD-CHO for 1-2 hours before adding the inflammasome activator (e.g., ATP).[1] |

References

-

MedChemExpress. Ac-YVAD-CHO Product Datasheet & Solubility. Retrieved from [1]

-

Cayman Chemical. Ac-YVAD-CHO Technical Information. Retrieved from [1]

-

Thornberry, N. A., et al. (1992).[1] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes."[1] Nature, 356(6372), 768-774.[1]

-

TargetMol. Ac-YVAD-CHO Inhibitor Handling Instructions. Retrieved from [1][7]

-

BenchChem. Ac-YVAD-CHO Application Notes. Retrieved from [1]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ac-YVAD-CHO | L 709049 | ICE Inhibitor | TargetMol [targetmol.com]

Precision Inhibition of Caspase-1 in THP-1 Cells using Ac-YVAD-CHO

Application Note & Technical Protocol

Abstract

This guide outlines the rigorous application of Ac-YVAD-CHO , a potent and reversible peptide-aldehyde inhibitor of Caspase-1 (Interleukin-1

Strategic Overview: Mechanism & Rationale

The Target: Caspase-1

Caspase-1 is the effector protease of the inflammasome.[1][2] Upon assembly of the NLRP3 complex (or other sensors like AIM2/NLRC4), pro-caspase-1 is recruited via ASC, autocatalytically cleaved into p20/p10 subunits, and activated. Active Caspase-1 drives two critical downstream events:

-

Cytokine Maturation: Cleavage of pro-IL-1

(31 kDa) and pro-IL-18 into their bioactive secreted forms. -

Pyroptosis: Cleavage of Gasdermin D (GSDMD), releasing the N-terminal pore-forming domain which ruptures the cell membrane.

The Tool: Ac-YVAD-CHO[3][4][5][6][7]

-

Sequence: Acetyl-Tyr-Val-Ala-Asp-aldehyde.

-

Modality: Reversible competitive inhibition. The aldehyde group forms a reversible hemiacetal with the active site cysteine of Caspase-1.

-

Specificity:

nM for Caspase-1.[3][4][5] It is highly selective against apoptotic caspases (Caspase-3/7) but displays some cross-reactivity with Caspase-4 and -5 at high concentrations (>50 -

Why CHO (Aldehyde) vs. CMK (Chloromethylketone)?

-

Ac-YVAD-CHO is reversible.[3][4][5] It mimics physiological regulation and is less likely to exhibit non-specific alkylation of other proteins compared to the irreversible alkylating agent Ac-YVAD-CMK. However, its reversibility mandates that it must remain present in the media during the activation phase to maintain inhibition.

-

Experimental Visualization

Mechanistic Pathway (Graphviz)

The following diagram illustrates the precise intervention point of Ac-YVAD-CHO within the NLRP3 signaling cascade.

Caption: Ac-YVAD-CHO competitively binds the active site of Caspase-1, preventing the cleavage of Pro-IL-1

Materials & Reagents

| Reagent | Specification | Storage | Notes |

| THP-1 Cells | ATCC TIB-202 | Liquid N2 | Maintain density 2-8 x |

| Ac-YVAD-CHO | Caspase-1 Inhibitor | -20°C (Desiccated) | Hygroscopic. Warm to RT before opening. |

| DMSO | Sterile, Cell Culture Grade | RT | Solvent for inhibitor. |

| PMA | Phorbol 12-myristate 13-acetate | -20°C | Induces differentiation. Light sensitive. |

| LPS | E. coli O111:B4 | 4°C | Priming agent (Signal 1). |

| Nigericin | NLRP3 Activator | -20°C | Signal 2 (K+ efflux ionophore). |

| Opti-MEM | Reduced Serum Media | 4°C | Preferred for secretion assays to reduce background protein. |

Comprehensive Protocol

Phase 1: Preparation of Inhibitor Stocks

Critical: Ac-YVAD-CHO is an aldehyde and can oxidize or hydrate. Proper handling is essential for potency.

-

Reconstitution: Dissolve Ac-YVAD-CHO in dry DMSO to a stock concentration of 10 mM or 20 mM .

-

Calculation: MW

502.5 g/mol . To make 10 mM stock, dissolve 5.02 mg in 1 mL DMSO.

-

-

Aliquot: Dispense into small volumes (e.g., 20-50

L) to avoid freeze-thaw cycles. -

Storage: Store at -20°C or -80°C. Stable for 6 months.

Phase 2: Cell Differentiation (Macrophage-Like State)

THP-1 monocytes must be differentiated to express high levels of NLRP3 and pro-caspase-1.

-

Seeding: Plate THP-1 cells in complete RPMI-1640 (10% FBS) at

cells/mL in 6-well plates (2 mL/well) or 24-well plates (0.5 mL/well). -

Differentiation: Add PMA to a final concentration of 50-100 ng/mL .

-

Incubation: Incubate for 48 hours . Cells will become adherent and flatten.

-

Resting Step (Crucial): Aspirate PMA media. Wash 1x with warm PBS. Add fresh complete RPMI (no PMA). Incubate for 24 hours .

-

Why? This "rest" allows PKC downregulation and reduces background activation, ensuring a clean baseline for the inflammasome assay.

-

Phase 3: Priming (Signal 1)

-

Replace media with fresh RPMI (or Opti-MEM if analyzing supernatants by silver stain/low-abundance western).

-

Add LPS (1

g/mL).[6] -

Incubate for 3-4 hours at 37°C.

-

Outcome: Upregulation of NLRP3 and Pro-IL-1

via NF-

-

Phase 4: The Inhibition Step (Ac-YVAD-CHO Treatment)

Timing is everything. Because the inhibitor is reversible, it must be added after priming is established but before the rapid activation trigger.

-

Preparation: Dilute the 10 mM Ac-YVAD-CHO stock into warm media to a 2X working concentration .

-

Target Final Concentration:10 - 50

M .[6] (Start with 20

-

-

Addition: Add the inhibitor directly to the primed cells.

-

Method: If cells are in 500

L LPS-media, add 500 -

Alternative: Aspirate LPS media, add fresh media containing 1X LPS + 1X Inhibitor.

-

-

Pre-incubation: Incubate for 60 minutes at 37°C.

Phase 5: Activation (Signal 2)

-

Trigger: Add Nigericin (Final: 10

M) or ATP (Final: 5 mM) directly to the well containing the inhibitor.-

Note: Do NOT wash out the inhibitor.

-

-

Incubation:

-

Nigericin: 45 - 60 minutes. (Rapid pyroptosis).

-

ATP: 30 - 60 minutes.

-

-

Harvest:

-

Supernatant: Collect immediately for ELISA (IL-1

, IL-18) or LDH assay. -

Lysate: Add lysis buffer (RIPA + Protease Inhibitors) to the adherent cells for Western Blot (Pro-Caspase-1, Pro-IL-1

, GSDMD).

-

Experimental Workflow Timeline

Caption: Sequential workflow ensuring the inhibitor is present at equilibrium prior to inflammasome assembly.

Data Analysis & Expected Results

To validate the efficacy of Ac-YVAD-CHO, compare the treated samples against the "LPS + Nigericin (Vehicle)" control.

| Assay | Readout | Expected Result (+ Ac-YVAD-CHO) | Interpretation |

| Western Blot (SN) | IL-1 | Absent / Reduced | Blocked cleavage of Pro-IL-1 |

| Western Blot (Lysate) | Pro-IL-1 | Unchanged / Accumulation | Priming is intact; processing is blocked. |

| Western Blot (SN) | Caspase-1 (p20) | Reduced | Inhibitor may stabilize the pro-form or prevent autocatalytic processing. |

| ELISA | IL-1 | Significantly Decreased | Quantitative confirmation of inhibition.[9] |

| LDH Assay | Absorbance (490nm) | Decreased | Prevention of GSDMD-mediated pyroptosis. |

Troubleshooting & Optimization (Self-Validation)

-

Issue: No Inhibition observed.

-

Cause: Inhibitor degradation or washout.

-

Fix: Ensure fresh stock. Confirm inhibitor was present during Nigericin treatment. Increase conc. to 50

M.

-

-

Issue: High Cell Death in Inhibitor Control.

-

Issue: Inhibition of Priming.

-

Check: Did you add YVAD during the LPS step (Phase 3)?

-

Fix: Only add YVAD for the last hour of priming or strictly before activation. Long-term incubation (24h) with YVAD is unnecessary and may have off-target effects.

-

References

-

BenchChem. (2025).[6][4] A Comparative Review of Ac-YVAD-CHO and Alternative Caspase-1 Inhibitors. Retrieved from 4

-

Cayman Chemical. (n.d.). Ac-YVAD-CHO Product Information & Biological Activity.[3][4][5] Retrieved from 5

-

MedChemExpress. (2025).[10] Ac-YVAD-CHO (L-709049) Protocol and Solubility Guide. Retrieved from 3

-

National Institutes of Health (NIH). (2011). Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme.[5] Journal of Biological Chemistry. Retrieved from 7

-

ATCC. (2024). Optimized Protocol for THP-1 Monocyte Differentiation. Retrieved from 11

Sources

- 1. Frontiers | Investigating the Role of the NLRP3 Inflammasome Pathway in Acute Intestinal Inflammation: Use of THP-1 Knockout Cell Lines in an Advanced Triple Culture Model [frontiersin.org]

- 2. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Caspase-1 Promiscuity Is Counterbalanced by Rapid Inactivation of Processed Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. atcc.org [atcc.org]

Application Notes and Protocols for the Intraperitoneal Administration of Ac-YVAD-CHO in Murine Models

A Senior Application Scientist's Guide for Researchers

This document provides a comprehensive guide for the effective in vivo application of Ac-YVAD-CHO, a selective and reversible tetrapeptide inhibitor of caspase-1. The protocols and insights contained herein are tailored for researchers, scientists, and drug development professionals aiming to investigate the role of the inflammasome and caspase-1 mediated inflammation in various murine disease models.

Scientific Foundation: The Rationale for Caspase-1 Inhibition

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine protease in the innate immune response.[1] Its activation is a hallmark of a multiprotein complex called the inflammasome .[2][3][4] Inflammasomes assemble in the cytosol of immune cells in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3]

Upon assembly, the inflammasome sensor protein (e.g., NLRP3, NLRC4, AIM2) recruits and activates pro-caspase-1 through autocatalytic cleavage.[3][4] Active caspase-1 then performs two critical functions:

-

Cytokine Maturation: It cleaves the inactive precursors pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms (IL-1β and IL-18).[5] These cytokines are potent mediators of inflammation.

-

Induction of Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of inflammatory contents in a lytic form of programmed cell death known as pyroptosis.[5][6]

Given its central role, dysregulated caspase-1 activity is implicated in a wide range of inflammatory and autoimmune diseases.[2][5] Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxyl-1-formylethyl]-L-alaninamide) is a highly specific, cell-permeable, and reversible inhibitor that targets the active site of caspase-1, with reported Ki values in the nanomolar range for the human and mouse enzymes.[7][8] Its use in vivo allows for the targeted disruption of this pathway, enabling researchers to elucidate the specific contribution of caspase-1 to disease pathogenesis.

Mechanism of Action: Ac-YVAD-CHO in the Inflammasome Pathway

The following diagram illustrates the canonical inflammasome activation cascade and the precise point of intervention by Ac-YVAD-CHO.

Caption: Ac-YVAD-CHO inhibits active caspase-1, blocking cytokine processing and pyroptosis.

In Vivo Dosage and Administration: A Data-Driven Approach

The selection of an appropriate dosage for Ac-YVAD-CHO is critical for experimental success and is highly dependent on the specific mouse model, the nature and timing of the inflammatory stimulus, and the desired endpoint. Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery.

Pharmacokinetic studies have shown that Ac-YVAD-CHO can be cleared from the blood rapidly. Following i.p. injection of 10 and 50 mg/kg, plasma concentrations drop significantly within 30 to 60 minutes.[7] This highlights the importance of administering the inhibitor shortly before the inflammatory challenge.

The following table summarizes reported effective dosages from various murine studies. This data should serve as a starting point for designing and optimizing your own experiments.

| Animal Model / Context | Administration Route | Dosage | Key Application/Effect | Reference(s) |

| LPS-induced endotoxemia (C3H/HeN mice) | Intraperitoneal (i.p.) | 5 and 10 mg/kg | Prevents LPS-induced death | [8] |

| P. acnes-sensitized mice | Intraperitoneal (i.p.) | 30 mg/kg | Suppresses IL-1β levels in blood | [7][9] |

| Cerulein-induced acute pancreatitis | Intraperitoneal (i.p.) | 12.5 µmol/kg | Reduces IL-18 and IL-1β levels; reduces pyroptosis | [8] |

| Toluene diisocyanate (TDI)-induced asthma | Intranasal (i.n.) | 1 mg/kg | Inhibited airway hyperresponsiveness and inflammation | [10] |

| Cold-restraint stress-induced gastric injury | Intraperitoneal (i.p.) | Not specified | Protected against gastric injury by attenuating inflammation and apoptosis | [11] |

| Sepsis model (cecal ligation and puncture) | Intraperitoneal (i.p.) | 10 mg/kg (as Ac-YVAD-CMK) | Ameliorated acute kidney injury; reduced inflammatory cytokines | [6] |

Note: Some studies utilize the irreversible inhibitor Ac-YVAD-CMK. While mechanistically different, the effective dose ranges can provide a useful reference point. It is imperative to conduct a dose-response study within your specific model to determine the optimal concentration that achieves the desired biological effect without off-target toxicity.

Detailed Protocol: Intraperitoneal Administration of Ac-YVAD-CHO

This protocol provides a step-by-step methodology for the preparation and intraperitoneal injection of Ac-YVAD-CHO in mice. Adherence to aseptic techniques is crucial to prevent infection.

PART A: Materials and Reagents

-

Ac-YVAD-CHO powder (CAS: 143313-51-3)[8]

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline or Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 1 mL syringes

-

Animal balance

-

70% ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

PART B: Reagent Preparation (Self-Validating System)

The key to a reproducible protocol is the accurate and consistent preparation of the dosing solution. Ac-YVAD-CHO has good solubility in DMSO and limited solubility in aqueous buffers like PBS.[8] Therefore, a common strategy is to prepare a concentrated stock in DMSO and dilute it to the final working concentration with a sterile vehicle.

Step 1: Prepare Concentrated Stock Solution (e.g., 20 mg/mL)

-

Aseptically weigh the required amount of Ac-YVAD-CHO powder.

-

Add sterile DMSO to achieve the desired stock concentration. For example, to make a 20 mg/mL stock, dissolve 10 mg of Ac-YVAD-CHO in 500 µL of DMSO.

-

Vortex gently until the powder is completely dissolved. Sonication is recommended if dissolution is difficult.[9]

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store stock solutions at -20°C for up to one month or -80°C for up to six months.[7]

Step 2: Calculate Injection Volume and Prepare Working Solution

The final concentration of DMSO in the injected solution should be minimized (ideally ≤5%) to avoid solvent toxicity. The final injection volume for a mouse should generally not exceed 10 mL/kg.[13]

Example Calculation:

-

Target Dose: 10 mg/kg

-

Mouse Weight: 25 g (0.025 kg)

-

Stock Concentration: 20 mg/mL

-

Final Injection Volume: 200 µL (0.2 mL)

-

Calculate Total Dose per Mouse:

-

10 mg/kg * 0.025 kg = 0.25 mg

-

-

Calculate Volume of Stock Solution Needed:

-

(0.25 mg) / (20 mg/mL) = 0.0125 mL = 12.5 µL

-

-

Prepare Final Working Solution (per mouse):

-

Aseptically add 12.5 µL of the 20 mg/mL Ac-YVAD-CHO stock to 187.5 µL of sterile saline or PBS.

-

Vortex gently to mix. The final volume is 200 µL.

-

The final DMSO concentration is (12.5 µL / 200 µL) * 100 = 6.25% . Adjust volumes as needed to lower DMSO concentration if required by the experimental design.

-

Control Group Preparation:

-

It is essential to prepare a vehicle control solution containing the same final concentration of DMSO as the treatment group.

-

For the example above, the vehicle control would be 12.5 µL of DMSO mixed with 187.5 µL of sterile saline .

PART C: Intraperitoneal Injection Procedure

-

Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back skin with your non-dominant hand. Secure the tail.[14]

-

Positioning: Rotate the mouse to a supine position (dorsal recumbency) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[12][15]

-

Identify Injection Site: The preferred injection site is the mouse's lower right abdominal quadrant . This avoids the cecum, colon, and urinary bladder.[14]

-

Disinfection: Wipe the injection site with 70% ethanol.

-

Injection:

-

Using a new sterile syringe and needle for each animal, insert the needle (bevel up) at a 30-45° angle to the abdominal wall.[13][14]

-

Gently advance the needle until you feel a slight "pop" as it penetrates the peritoneum.

-

Aspirate: Gently pull back the plunger. If you see blood (vessel puncture) or a yellowish fluid (bladder puncture), withdraw the needle and reinject at a new site with a fresh needle and syringe. There should be negative pressure.[12][13]

-

If aspiration is clear, slowly and steadily inject the full volume of the working solution.

-

-

Withdrawal and Recovery: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Experimental Workflow and Validation

A well-designed experiment includes rigorous controls and validation steps to ensure the trustworthiness of the results.

Caption: A typical workflow for in vivo studies using Ac-YVAD-CHO.

Validation of Inhibitor Activity: To confirm that Ac-YVAD-CHO is effectively inhibiting caspase-1 in your model, consider the following validation experiments:

-

Cytokine Measurement: Collect blood (serum/plasma) or peritoneal lavage fluid and measure levels of mature IL-1β and IL-18 using ELISA. A significant reduction in the inhibitor-treated group compared to the vehicle-treated/challenged group validates efficacy.[6][11]

-

Western Blot: Analyze tissue homogenates or cell lysates from the site of inflammation (e.g., spleen, liver, peritoneal macrophages) for the cleaved (active) form of caspase-1 (p20 subunit) and cleaved GSDMD. Reduced cleavage in the treated group indicates target engagement.

-

Histology: Assess tissue sections for hallmarks of inflammation, such as immune cell infiltration, which should be attenuated by effective caspase-1 inhibition.

References

-

Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-beta. Molecular Cell, 10(2), 417-426. [Link]

-

CUSABIO. (n.d.). Inflammasome Signaling. CUSABIO TECHNOLOGY LLC. [Link]

-

Schroder, K., & Tschopp, J. (2010). The inflammasomes. Cell, 140(6), 821-832. [Link]

-

Abdel-Nour, M., et al. (2019). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Mediators of Inflammation, 2019, 5187913. [Link]

-

Yu, J., et al. (2014). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy. Proceedings of the National Academy of Sciences, 111(43), 15514-15519. [Link]

-

Al-Aamri, H. M., et al. (2023). The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4 + T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. eLife, 12, e82928. [Link]

-

Cao, Y., et al. (2005). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 26(2), 150-154. [Link]

-

Zhang, L., et al. (2016). The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities. Scientific Reports, 6, 24151. [Link]

-

Yang, M., et al. (2018). Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis. Mediators of Inflammation, 2018, 5124804. [Link]

-

Walsh, J. G., et al. (2011). Caspase-1 promiscuity is counterbalanced by rapid inactivation of processed enzyme. Journal of Biological Chemistry, 286(37), 32513-32524. [Link]

-

Wilson, J. L., et al. (2023). Caspase-1 Responsive Nanoreporter for In Vivo Monitoring of Inflammasome Immunotherapy. ACS Applied Materials & Interfaces, 15(48), 55545-55558. [Link]

-

University of Iowa. (n.d.). Mouse Intraperitoneal (IP) administration. Office of the Vice President for Research. [Link]

-

Queen's University. (2012). Intraperitoneal Injection in Mice. University Animal Care Committee. [Link]

-

Corominas, M., et al. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. International Journal of Molecular Sciences, 23(3), 1838. [Link]

-

Université de Montréal. (n.d.). Administration and injection of substances in mice. Direction des services vétérinaires. [Link]

-

University of British Columbia. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]

Sources

- 1. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 2. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ac-YVAD-CHO | L 709049 | ICE Inhibitor | TargetMol [targetmol.com]

- 10. apexbt.com [apexbt.com]

- 11. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. uac.arizona.edu [uac.arizona.edu]

- 15. dsv.ulaval.ca [dsv.ulaval.ca]

Technical Guide: Optimizing Ac-YVAD-CHO Stability and Efficacy in Long-Term Cell Culture Assays

[1]

Part 1: Introduction & Core Mechanism[1]

The "Aldehyde Paradox" in Caspase-1 Inhibition

Ac-YVAD-CHO (Acetyl-Tyr-Val-Ala-Asp-aldehyde) is the gold-standard reversible inhibitor for Caspase-1 (Interleukin-1

Unlike irreversible inhibitors (e.g., Ac-YVAD-cmk or -fmk) that permanently alkylate the active site, Ac-YVAD-CHO functions via a reversible equilibrium .[1] It forms a thiohemiacetal with the catalytic cysteine (Cys285) of Caspase-1.[1] This reversibility is advantageous for kinetic studies but makes the inhibitor highly susceptible to "sink effects" in cell culture media.

Key Stability Risks:

-

Thiol Scavenging: Cell culture media often contains exogenous thiols (e.g.,

-mercaptoethanol, glutathione) and serum proteins (albumin).[1] The electrophilic aldehyde group (-CHO) reacts non-specifically with these nucleophiles, effectively lowering the free concentration of the inhibitor available for Caspase-1.[1] -

Oxidation: The aldehyde group can oxidize to a carboxylic acid (Ac-YVAD-COOH) in aerobic culture conditions, rendering the molecule inactive.[1]

-

Metabolic Clearance: Intracellular enzymes (dehydrogenases) can rapidly metabolize peptide aldehydes.[1]

Impact on Data:

Researchers typically add Ac-YVAD-CHO at

Part 2: Mechanism of Action & Instability (Visualized)[1]

The following diagram illustrates the competition between the desired Caspase-1 inhibition and the degradation pathways in cell culture media.

Figure 1: Kinetic competition between Caspase-1 inhibition (desired) and media-induced degradation (undesired).[1] Note the reversible nature of the target binding vs. the potential loss to media components.

Part 3: Optimized Experimental Protocols

Protocol A: The "Decay Curve" Validation

Objective: Determine the effective half-life of Ac-YVAD-CHO in your specific cell culture media.[1]

Rationale: Media composition varies (e.g., RPMI vs. DMEM, 10% vs. 20% FBS).[1] This assay quantifies how much inhibitory power remains after incubation in media without cells (to isolate chemical stability).[1]

Materials:

-

Recombinant Caspase-1 (human or mouse).[1]

-

Caspase-1 Fluorometric Substrate (e.g., Ac-YVAD-AMC).[1]

-

Cell Culture Media (complete with serum/antibiotics).[1]

-

Ac-YVAD-CHO Stock (10 mM in DMSO).[1]

Step-by-Step:

-

Preparation: Prepare 5 mL of complete media. Spike with Ac-YVAD-CHO to a final concentration of 10 µM.[1]

-

Incubation: Place the media in a cell culture incubator (37°C, 5% CO2).

-

Sampling: Aliquot 100 µL at

hours. Flash freeze samples or assay immediately.[1] -

Activity Assay:

-

Analysis: Plot % Inhibition vs. Time.

-

Result: If inhibition drops below 50% at 8 hours, a replenishment strategy (Protocol B) is required for long-term assays.[1]

-

Protocol B: Optimized Long-Term Inhibition (Replenishment Strategy)

Objective: Maintain >90% Caspase-1 inhibition over a 24-48 hour experiment.

Rationale: Because Ac-YVAD-CHO is reversible and degrades, a single bolus dose is insufficient for long-term experiments (e.g., pyroptosis induction over 24h).[1]

Workflow Diagram:

Figure 2: Decision tree for inhibitor replenishment based on assay duration.

Detailed Procedure:

-

Stock Prep: Dissolve Ac-YVAD-CHO in high-grade DMSO to 10-20 mM . Aliquot into small volumes (e.g., 10 µL) and store at -20°C. Do not freeze-thaw more than twice.

-

Pre-Treatment (Critical): Add inhibitor 1 hour before the inflammatory stimulus (e.g., LPS).[1]

-

Stimulation: Add stimulus (LPS, Nigericin, etc.) in the presence of the inhibitor.[1]

-

Replenishment:

-

For assays

hours: Add a "booster" dose of Ac-YVAD-CHO (50% of initial concentration) every 8-10 hours.[1] -

Technique: Gently pipette the booster directly into the well to avoid disturbing semi-adherent pyroptotic cells.

-

-

Harvest: Collect supernatant for IL-1

ELISA or LDH assay.

Part 4: Data Summary & Troubleshooting

Solvent & Stability Compatibility Table

| Solvent / Condition | Stability Rating | Notes |

| DMSO (Anhydrous) | High | Preferred for stock (10-20 mM).[1] Stable at -20°C for 6-12 months. |

| Water / PBS | Low | Do not store. Aldehyde hydrates rapidly. Make fresh if necessary. |

| Ethanol | Moderate | Acceptable, but evaporation in storage can alter concentration.[1] |

| Media + Serum | Very Low | Half-life estimated < 4 hours due to protein binding/metabolism.[1] |

| Media + BME/DTT | Critical Failure | High thiol content rapidly inactivates aldehyde.[1] Avoid if possible. |

Troubleshooting Common Issues

| Observation | Root Cause | Corrective Action |

| No Inhibition observed | Oxidation of Stock | Check stock age. If stock turned yellow or has precipitate, discard.[1] |

| Inhibition at 4h, not 24h | Metabolic/Chemical Degradation | Implement Protocol B (Replenishment). Increase initial dose. |

| High Cell Toxicity | Non-specific Aldehyde effects | Aldehydes can be toxic >100 µM. Titrate dose (try 10, 20, 50 µM).[1] |

| Precipitation in Media | Low Solubility | Dilute stock in warm media slowly while vortexing. Max DMSO < 0.5%.[1] |

References

-

Fletcher, D. S., et al. (1995).[1][2] "A synthetic inhibitor of interleukin-1 beta converting enzyme prevents endotoxin-induced interleukin-1 beta production in vitro and in vivo."[1][2] Journal of Interferon & Cytokine Research.

-

Context: Establishes the rapid clearance of Ac-YVAD-CHO in vivo (blood levels drop to <1 µM within 60 mins), highlighting the need for replenishment or high dosing in biological fluids.[1]

-

-

Thornberry, N. A., et al. (1992).[1] "A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes."[1][3] Nature.[1] [1]

- Context: The foundational characterization of Caspase-1 (ICE) and the description of the reversible inhibition kinetics of peptide aldehydes.

-

Cayman Chemical. "Ac-YVAD-CHO Product Information & Stability."

- Context: Provides chemical solubility data (DMSO/DMF/Ethanol)

-

MedChemExpress. "Ac-YVAD-CHO Datasheet and Biological Activity."

- Context: Confirms values (0.76 nM) and reversibility, supporting the mechanistic model used in Protocol A.

-

Zhang, H., et al. (2017).[1] "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum."[4][5][6] PLOS ONE. [1]

- Context: General reference for the rapid degradation of peptide-based therapeutics in serum-containing media, supporting the requirement for stability testing (Protocol A).

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Navigating YVAD-CHO Cytotoxicity at High Concentrations

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing the caspase-1 inhibitor, Ac-YVAD-CHO. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the observed cytotoxicity of Ac-YVAD-CHO at high concentrations. Our goal is to empower you with the scientific rationale behind these phenomena and to provide actionable strategies to ensure the success and integrity of your experiments.

Introduction: The Double-Edged Sword of a Reactive Warhead

Ac-YVAD-CHO is a potent, reversible, and specific inhibitor of caspase-1, an enzyme pivotal in the inflammatory process and pyroptotic cell death.[1] Its mechanism of action relies on a C-terminal aldehyde group that forms a reversible covalent bond with the active site cysteine of caspase-1. This "warhead" is highly effective at neutralizing the enzyme. However, the very reactivity that makes it a potent inhibitor can also be the source of off-target effects and subsequent cytotoxicity when used at high concentrations. This guide will dissect the underlying causes of this cytotoxicity and provide you with the necessary tools to mitigate it.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the use of Ac-YVAD-CHO.

Q1: What is the recommended working concentration for Ac-YVAD-CHO in cell culture?

A1: The effective concentration of Ac-YVAD-CHO is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. Based on published literature, a general guideline for its use in cell-based assays to inhibit IL-1β production ranges from 0.01 to 100 µM.[1] For reducing apoptosis in specific cell types like thymocytes, a concentration of 15.6 µM has been reported to be effective.[1] However, it is crucial to recognize that these are starting points. We strongly recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q2: Why does Ac-YVAD-CHO become cytotoxic at high concentrations?

A2: The cytotoxicity of Ac-YVAD-CHO at elevated concentrations is primarily attributed to its reactive aldehyde functional group.[2] Aldehydes are electrophilic and can react non-specifically with nucleophilic groups on other cellular macromolecules, such as the sulfhydryl groups of cysteine residues in proteins.[3] This can lead to the formation of covalent adducts, impairing the function of essential proteins and triggering cellular stress pathways, ultimately leading to cell death.[3][4]

Q3: Can high concentrations of Ac-YVAD-CHO induce forms of cell death other than apoptosis?

A3: Yes, it is plausible that high concentrations of Ac-YVAD-CHO could induce caspase-independent cell death pathways. While Ac-YVAD-CHO is designed to inhibit caspase-1 and thus pyroptosis, its off-target effects at high concentrations can trigger other cell death programs. For instance, widespread, non-specific protein modification can lead to cellular dysfunction severe enough to initiate necroptosis, a form of programmed necrosis that is independent of caspases.[5] Therefore, the observed cell death may not be apoptotic and could represent a different, regulated cell death cascade.

Q4: Are there less toxic alternatives to Ac-YVAD-CHO?

A4: Yes, several alternative caspase-1 inhibitors have been developed with potentially improved selectivity and lower cytotoxicity. One such example is VX-765 , a prodrug that is converted to the active inhibitor VRT-043198.[6][7] VX-765 has shown efficacy in reducing inflammation and pyroptosis in various models with a favorable safety profile.[6][8][9] Other classes of inhibitors, such as those targeting the NLRP3 inflammasome upstream of caspase-1 activation, are also available and may offer a more targeted approach with less potential for off-target cytotoxicity.[10][11][12][13][14]

Part 2: Troubleshooting Guide: Unexpected Cell Death in Your Experiments

Encountering unexpected cytotoxicity can be a significant roadblock in your research. This guide provides a systematic approach to troubleshooting and resolving these issues.

Problem: You observe significant cell death in your experimental group treated with a high concentration of Ac-YVAD-CHO, and even in your inhibitor-only control group.

Workflow for Troubleshooting YVAD-CHO Induced Cytotoxicity

Caption: A stepwise approach to troubleshooting YVAD-CHO cytotoxicity.

Step 1: Confirm and Quantify the Cytotoxicity

Before proceeding, it's essential to confirm that the observed cell death is a genuine cytotoxic effect and not an artifact.

-

Action: Perform a quantitative cell viability assay.

-

Recommended Assays:

-

Essential Controls:

-

Untreated Cells: Baseline for 100% viability.

-

Vehicle Control (e.g., DMSO): To account for any toxicity caused by the solvent used to dissolve Ac-YVAD-CHO.

-

Positive Control for Cell Death (e.g., Staurosporine): To ensure your viability assay is working correctly.

-

Step 2: Determine the Optimal Non-Toxic Concentration

The cornerstone of using any inhibitor effectively is to find the therapeutic window where it inhibits its target without causing significant harm to the cells.

-

Action: Perform a detailed dose-response experiment.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) for caspase-1 activity and the 50% cytotoxic concentration (CC50). The ideal concentration will be well below the CC50.

Experimental Protocol: Dose-Response Cytotoxicity Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

-

Your cell line of interest

-

Complete culture medium

-

Ac-YVAD-CHO stock solution (e.g., 10 mM in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed your cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells).[27]

-

Allow cells to adhere and enter the exponential growth phase (usually 18-24 hours).

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of Ac-YVAD-CHO in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100, 200 µM).

-

Include wells for untreated and vehicle-only controls.

-

Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ac-YVAD-CHO.

-

-

Incubation:

-

Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[15]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the dose-response curve (cell viability vs. log of inhibitor concentration) to determine the CC50 value.[20]

-

Step 3: Investigate Potential Off-Target Effects and Alternative Cell Death Pathways

If you still observe cytotoxicity at your optimized, on-target concentration, it's time to investigate the possibility of off-target effects.

-

Action: Use a negative control peptide.

-

Recommendation: A scrambled or reverse peptide sequence of YVAD that is not expected to bind to caspase-1. If this control peptide also induces cytotoxicity, it suggests the effect may be due to the general chemical properties of the peptide or the aldehyde group, rather than specific off-target binding.

-

Action: Assess for markers of non-apoptotic cell death.

-

Recommendation: If you suspect necroptosis, you can perform a western blot to look for the phosphorylation of MLKL (Mixed Lineage Kinase Domain-Like), a key event in the execution of necroptosis.

Step 4: Consider Alternative Inhibitors

If Ac-YVAD-CHO proves to be too toxic for your experimental system, it may be necessary to switch to an alternative inhibitor.

| Inhibitor | Mechanism | Reported Advantages |

| VX-765 | Prodrug of a potent and selective caspase-1 inhibitor | Orally bioavailable, has shown efficacy in in vivo models with a good safety profile.[6][7][8][9] |

| MCC950 | NLRP3 inflammasome inhibitor | Targets a component upstream of caspase-1, potentially offering greater specificity for the NLRP3 pathway.[12][14] |

| Z-YVAD-FMK | Irreversible caspase-1 inhibitor | May provide more sustained inhibition compared to the reversible Ac-YVAD-CHO. |

Part 3: Data Presentation and Visualization

Table 1: Recommended Concentration Ranges for Ac-YVAD-CHO in Cellular Assays

| Application | Effective Concentration Range | Reference(s) |

| Inhibition of IL-1β production | 0.01 - 100 µM | [1] |

| Reduction of apoptosis in thymocytes | 15.6 µM | [1] |

| Attenuation of quinolinic acid-induced apoptosis in rat striatum | 2-8 µg (intrastriatal infusion) | [28] |

Note: These are general guidelines. The optimal concentration must be determined empirically for each specific experimental system.

Diagram 1: The Dual Role of the Aldehyde Group in Ac-YVAD-CHO

Caption: On-target vs. off-target effects of the aldehyde in YVAD-CHO.

References

-

Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. [Link]

-

Cell viability assays: Alternatives to the MTT assay. BenchSci. [Link]

-

Alternatives to MTT Assay in Cell Viability Assessments. 4B - Alojamiento Web UVa. [Link]

-

NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives. RSC Publishing. [Link]

-

NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity. PMC. [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

-

What is a good alternative for MTT assay to determine cell viability?. ResearchGate. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. AACR Journals. [Link]

-

How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

-

What Are the Best Alternatives to the MTT Assay for Assessing Cell Toxicity of Colored Herbal Extracts?. ResearchGate. [Link]

-

Targeting the NLRP3 inflammasome abrogates cardiotoxicity of immune checkpoint blockers. The Journal for ImmunoTherapy of Cancer. [Link]

-

Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate. [Link]

-

Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Targeting the NLRP3 inflammasome abrogates cardiotoxicity of immune checkpoint blockers. PubMed. [Link]

-

VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction. PMC. [Link]

-

How do I interpret my MTT assay results, and what statistical tests should I do for cell viability?. ResearchGate. [Link]

-

A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. PMC. [Link]

-

Structural analysis of caspase-1 inhibitors derived from Tethering. PMC. [Link]

-

Comparison of the caspase-1 active site in active-and.... ResearchGate. [Link]

-

Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. PMC. [Link]

-

MTT Cell Assay Protocol. [Link]

-

The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4 + T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice. eLife. [Link]

-

VX765 alleviates dextran sulfate sodium-induced colitis in mice by suppressing caspase-1-mediated pyroptosis. PubMed. [Link]

-

An update on the discovery and development of reversible covalent inhibitors. PMC. [Link]

-

Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis. PubMed. [Link]

-

Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. ResearchGate. [Link]

-

Rational approach to identify newer caspase-1 inhibitors using pharmacophore based virtual screening, docking and molecular dynamic simulation studies. PubMed. [Link]

-

Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. PubMed. [Link]

-

Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. [Link]

-

Caspase independent cell death: leaving the set without the final cut. PMC. [Link]

-

Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia. PubMed. [Link]

-

Caspase-Independent Cell Death Mechanisms. Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Caspase independent cell death: leaving the set without the final cut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]

- 8. VX765 alleviates dextran sulfate sodium-induced colitis in mice by suppressing caspase-1-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel role for caspase 1 inhibitor VX765 in suppressing NLRP3 inflammasome assembly and atherosclerosis via promoting mitophagy and efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. NLRP3 Inflammasome: A Promising Therapeutic Target for Drug-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. benchchem.com [benchchem.com]

- 14. Targeting the NLRP3 inflammasome abrogates cardiotoxicity of immune checkpoint blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. clyte.tech [clyte.tech]

- 23. researchgate.net [researchgate.net]

- 24. texaschildrens.org [texaschildrens.org]

- 25. atcc.org [atcc.org]

- 26. VX765, a Specific Caspase-1 Inhibitor, Alleviates Lung Ischemia Reperfusion Injury by Suppressing Endothelial Pyroptosis and Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 28. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Technical Comparison Guide: Ac-YVAD-CHO vs. Z-VAD-FMK

[1]

Executive Summary: Precision Scalpel vs. The Sledgehammer

In the dissection of cell death pathways, Ac-YVAD-CHO and Z-VAD-FMK represent two fundamentally different approaches.

-

Ac-YVAD-CHO is the precision scalpel : A reversible, highly selective inhibitor of Caspase-1 (ICE) used primarily to dissect the pyroptotic arm of the inflammasome pathway without significantly altering apoptotic execution.[1]

-

Z-VAD-FMK is the sledgehammer : An irreversible, pan-caspase inhibitor designed to totally ablate apoptotic signaling. However, its use comes with a critical "black box" warning: by inhibiting Caspase-8, it can inadvertently trigger necroptosis , leading to experimental artifacts that mimic the very cell death you intend to block.

This guide provides the mechanistic grounding, comparative data, and validated protocols necessary to select the correct tool for your assay.

Part 1: Mechanistic Deep Dive

Chemical Warheads: Reversibility vs. Permanence

The suffix of these compounds dictates their binding kinetics and duration of action.

-

CHO (Aldehyde): Reversible Inhibition [1][2]

-

Mechanism: The aldehyde group reacts with the active site cysteine of the caspase to form a thiohemiacetal. This bond is reversible.[2]

-

Implication: In long-term cultures (>12-24 hours), the inhibitor can dissociate, or be metabolized, allowing enzyme activity to recover.[1] It requires replenishment in long-duration assays.

-

-

FMK (Fluoromethylketone): Irreversible Inhibition [1][3][4]

-

Mechanism: The FMK group acts as a suicide substrate. It forms a covalent thioether bond with the active site cysteine.

-

Implication: Once bound, the enzyme is permanently disabled. New enzyme synthesis is required to restore activity. This creates a more stable block but increases the risk of cumulative off-target toxicity.

-

The Specificity Profile

While both peptides mimic the caspase substrate cleft, their selectivity diverges sharply.

| Feature | Ac-YVAD-CHO | Z-VAD-FMK |

| Primary Target | Caspase-1 (ICE) | Pan-Caspase (1, 3, 4, 5, 6, 7, 8,[1] 9) |

| Selectivity (Ki) | Caspase-1: 0.76 nM Caspase-4/5: ~160-900 nMCaspase-3/7: >10,000 nM | Broad spectrum inhibition in the nM range for most caspases.[1] |

| Primary Use Case | Inflammasome studies, Pyroptosis, IL-1 | General Apoptosis block, Caspase-dependent cell death confirmation.[1][6] |

| Off-Target Risk | Low (at <10 µM).[1] | High. Inhibits Cathepsins, Calpains, and induces Necroptosis . |

Part 2: The "Necroptosis Trap" (Critical Experimental Insight)

The most common failure mode when using Z-VAD-FMK is the inadvertent induction of necroptosis.

The Mechanism:

Under normal conditions, Caspase-8 suppresses necroptosis by cleaving RIPK1 and RIPK3 . When Z-VAD-FMK ablates Caspase-8 activity, this brake is removed.[1] If the cell receives a death signal (e.g., TNF

Visualizing the Signaling Switch:

Figure 1: The Z-VAD-FMK "Switch."[1][6] Blocking Caspase-8 removes the inhibitory check on RIPK1/3, forcing the cell into Necroptosis.

Part 3: Validated Experimental Protocols

Protocol A: Selective Inhibition of Pyroptosis (Ac-YVAD-CHO)

Objective: Inhibit IL-1

-

Preparation:

-

Dissolve Ac-YVAD-CHO in high-grade DMSO to 10-20 mM stock.

-

Aliquot and store at -20°C. Avoid freeze-thaw cycles (aldehyde is sensitive).[1]

-

-

Cell Treatment:

-

Readout:

Protocol B: General Apoptosis Block (Z-VAD-FMK) with Necroptosis Control

Objective: Prevent apoptosis while ensuring cells do not die via necroptosis.[1]

-

Preparation:

-

Dissolve Z-VAD-FMK in DMSO to 20 mM stock.

-

-

The "Safety Net" Cocktail:

-

Application:

-

Pre-treat cells for 1 hour prior to apoptotic stimulus (e.g., Staurosporine, Doxorubicin).[1]

-

Note: If cells die in Condition 1 but survive in Condition 2, your stimulus induces necroptosis when caspases are inhibited.

-

Part 4: Decision Matrix

Use this logic flow to select the correct inhibitor for your study.

Figure 2: Selection workflow for Caspase Inhibitors.

References

-

Cayman Chemical. (n.d.).[1] Ac-YVAD-CHO Product Information. Retrieved from [1]

- Source for Ki values (0.76 nM for Caspase-1) and selectivity profiles.

-

Slee, E. A., et al. (1996).[1] Benzyloxycarbonyl-Val-Ala-Asp (OMe) fluoromethylketone (Z-VAD.FMK) inhibits apoptosis by blocking the processing of CPP32.[1][3][7] Biochemical Journal.

-

Foundational paper establishing Z-VAD-FMK as a pan-caspase inhibitor.[8]

-

-

Li, X., et al. (2019).[1] The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis.[9] Frontiers in Immunology. Retrieved from [1]

-

MedChemExpress. (n.d.).[1] Ac-YVAD-CHO Datasheet. Retrieved from [1]

- Source for in vivo stability and clearance d

-

Vercammen, D., et al. (1998).[1] Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor. Journal of Experimental Medicine.

- Early mechanistic description of the switch from apoptosis to necrosis upon caspase inhibition.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. mpbio.com [mpbio.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Pan-caspase inhibitors induce necroptosis via ROS-mediated activation of mixed lineage kinase domain-like protein and p38 in classically activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Benchmark Inhibitors for Caspase-1 Activity Assays: A Comparative Technical Guide

Executive Summary Caspase-1 (Interleukin-1β Converting Enzyme) is the executioner of pyroptosis and the driver of the inflammatory cytokine storm (IL-1β, IL-18).[1] However, quantifying its activity is notoriously difficult due to significant structural homology with other inflammatory caspases (Caspase-4, -5 in humans; Caspase-11 in mice).

This guide objectively compares the three industry-standard inhibitor classes used to validate Caspase-1 assays. It distinguishes between Z-YVAD-FMK (the irreversible standard), Ac-YVAD-CHO (the reversible validator), and VX-765/VRT-043198 (the high-specificity clinical benchmark).

Mechanistic Foundation: Where Inhibitors Act

To select the right inhibitor, one must understand the activation cascade. Caspase-1 is activated within the inflammasome complex.[2] Inhibitors generally bind to the catalytic cysteine (Cys285) in the active site.

Figure 1: The Inflammasome-Caspase-1 axis. Inhibitors target the active tetramer, preventing cytokine maturation and GSDMD-mediated pyroptosis.

The Contenders: Detailed Comparison

A. Z-YVAD-FMK: The "Old Faithful"

-

Type: Irreversible, peptide-based (fluoromethylketone).

-

Mechanism: The YVAD sequence mimics the substrate; the FMK group forms a covalent thioether bond with the active site cysteine.

-

Best Use: Routine inhibition in cell-based assays (apoptosis/pyroptosis blocking) where permanent inactivation is desired.

-

Critical Limitation: At high concentrations (>10-20 µM), it loses specificity and can inhibit Caspase-4/5 and potentially apoptotic caspases (Caspase-3). It is also prone to non-specific alkylation of other cysteine proteases.

B. Ac-YVAD-CHO: The "Validator"

-

Type: Reversible, peptide-based (aldehyde).

-

Mechanism: Forms a reversible hemiacetal adduct with the active site cysteine.

-

Best Use: Enzymatic Assay Validation. Because it is reversible, it is ideal for confirming that a signal is enzymatic. In kinetic assays, it acts as a competitive inhibitor.

-

Critical Limitation: Aldehydes are less stable in cell culture media (prone to oxidation) and cell permeability is often lower than FMK derivatives.

C. VX-765 (Belnacasan) & VRT-043198: The "Clinical Standard"

-

Type: Peptidomimetic / Small Molecule.

-

Mechanism: VX-765 is a PRODRUG. It must be converted by intracellular esterases into VRT-043198 (the active molecule).[3] VRT-043198 binds the catalytic domain with high affinity.[3]

-

Best Use:

-

Advantage: Superior specificity profile compared to Z-YVAD. It is the gold standard for distinguishing Caspase-1/4 activity from apoptotic caspases.

Performance & Specificity Data

The following table summarizes the inhibitory constants (Ki) and operational parameters. Note the high potency of VRT-043198.

| Feature | Z-YVAD-FMK | Ac-YVAD-CHO | VRT-043198 (Active VX-765) |

| Binding Mode | Irreversible (Covalent) | Reversible (Competitive) | Reversible/Slow-Tight Binding |

| Target | Caspase-1 (Primary) | Caspase-1 (Primary) | Caspase-1 & Caspase-4 |

| Ki (Caspase-1) | ~10 - 15 nM (IC50) | 0.76 nM | 0.8 nM |

| Ki (Caspase-4) | Moderate Inhibition | Cross-reacts at high conc. | < 0.6 nM |

| Ki (Caspase-3) | Weak (> 10 µM) | Weak (> 10 µM) | > 20,000 nM (Highly Selective) |

| Cell Permeability | Good | Poor/Moderate | Excellent (as VX-765 prodrug) |

| Primary Utility | General Pyroptosis Block | Assay Validation (Lysates) | High-Specificity Validation |

Key Insight: VRT-043198 is equipotent against Caspase-1 and Caspase-4.[3] Therefore, even the "best" inhibitor cannot easily distinguish Caspase-1 from Caspase-4 in human cells solely by activity. Genetic knockdown (siRNA/CRISPR) is often required for absolute confirmation.

Experimental Workflow: Validating Specificity

A raw fluorescence signal (e.g., from a FLICA or AFC assay) is never sufficient proof of Caspase-1 activity. You must validate it using the "Inhibition-Subtraction" method.

Protocol: The Inhibition-Subtraction Validation

Objective: Confirm that the signal generated by your substrate (e.g., Ac-YVAD-AFC or Caspase-Glo) is genuinely derived from Caspase-1.

-

Prepare Lysates: Induce inflammasome (e.g., LPS + Nigericin) in your cells. Lyse cells in hypotonic lysis buffer.

-

Split Samples: Divide the lysate into two aliquots.

-

Inhibitor Treatment (The Control):

-

Aliquot A: Add Assay Buffer (Vehicle).

-

Aliquot B: Add Ac-YVAD-CHO (1-10 µM final). Note: Use CHO (reversible) for lysate assays to ensure rapid equilibrium.

-

-

Incubation: Incubate both aliquots at 37°C for 15 minutes.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Ac-YVAD-AFC) to both.

-

Read Kinetics: Measure RFU over 60 minutes.

-

Calculation:

If Aliquot B shows >90% inhibition, your signal is specific to the YVAD-ase activity (Caspase-1/4/5). If inhibition is partial (<50%), you likely have contamination from Caspase-3 or other proteases.

Figure 2: The Inhibition-Subtraction workflow establishes the "Specific Activity" of Caspase-1 by removing non-specific background proteolysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Inhibitor doesn't work in lysate | Wrong inhibitor form | Ensure you are using VRT-043198 or Ac-YVAD-CHO in lysates. VX-765 (prodrug) will NOT work in cell-free lysates lacking esterases. |

| High Background in "Inhibited" well | Non-specific cleavage | The substrate (YVAD) may be cleaved by Caspase-3 or Cathepsins. Add a pan-Cathepsin inhibitor (e.g., E-64) to the buffer. |

| Cell death continues despite Z-YVAD | Necroptosis or Apoptosis | Caspase-1 inhibition shifts cells to Caspase-8/3 apoptosis or Necroptosis. Check for Annexin V (Apoptosis) or pMLKL (Necroptosis). |

| Inconsistent IC50 | Insufficient Pre-incubation | Irreversible inhibitors (FMK) require time to form covalent bonds. Pre-incubate inhibitor with enzyme for 15-30 mins before adding substrate. |

References

-

Boxer, M. B., et al. (2010).[7] A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. NIH Molecular Libraries Program. Link

-

Wannamaker, W., et al. (2007).[7] (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor. Journal of Pharmacology and Experimental Therapeutics. Link

-

Promega Corporation. Caspase-Glo® 1 Inflammasome Assay Technical Manual. (Demonstrates Ac-YVAD-CHO specificity validation). Link

-

Stack, J. H., et al. (2005). IL-converting enzyme/caspase-1 inhibitor VX-765 blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients. Journal of Immunology. Link

-

BenchChem. A Comparative Guide to the Specificity of Caspase-1 Inhibitors.Link

Sources

- 1. elifesciences.org [elifesciences.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Caspase-1/4 Inhibitor, VX-765 [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. amadacycline.com [amadacycline.com]

- 6. VX-765 ameliorates renal injury and fibrosis in diabetes by regulating caspase-1-mediated pyroptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Comparison of Caspase-1 Inhibitors: Ki Values & Kinetic Profiling

Executive Summary

Caspase-1 (Interleukin-1β Converting Enzyme, ICE) is the catalytic core of the inflammasome, driving the maturation of pro-inflammatory cytokines (IL-1β, IL-18) and the induction of pyroptosis via Gasdermin D cleavage.[1][2][3][4] For drug development and mechanistic research, selecting the correct inhibitor requires more than just an IC50 value; it demands a quantitative understanding of the inhibition constant (

This guide provides a technical comparison of industry-standard Caspase-1 inhibitors, distinguishing between peptide-based research tools and clinical-grade small molecules. It synthesizes kinetic data to assist researchers in experimental design and data interpretation.

Part 1: Mechanistic Grounding & Inhibition Logic[5]

To accurately compare potencies, one must distinguish between the two primary modes of Caspase-1 inhibition. This distinction dictates the mathematical model used to derive

-

Reversible Inhibitors (e.g., Ac-YVAD-CHO, VX-765): These establish an equilibrium between the enzyme and inhibitor.[4] The

is a true dissociation constant. -

Irreversible Inhibitors (e.g., Z-YVAD-FMK, Z-VAD-FMK): These form a covalent bond with the active site cysteine (Cys285).[4] For these, an equilibrium

is theoretically invalid; the potency is better described by the second-order rate constant of inactivation (

Diagram 1: Caspase-1 Activation & Inhibition Pathways